N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
CAS No.:
Cat. No.: VC20191039
Molecular Formula: C19H20BrNO3S
Molecular Weight: 422.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20BrNO3S |
|---|---|
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C19H20BrNO3S/c1-14-5-7-16(8-6-14)19(22)21(18-9-10-25(23,24)13-18)12-15-3-2-4-17(20)11-15/h2-8,11,18H,9-10,12-13H2,1H3 |
| Standard InChI Key | PAJMBGAHHWROGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Introduction
The compound N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a synthetic organic molecule characterized by its unique structural features and potential applications in medicinal chemistry. Its molecular formula is C18H18BrNO3S, with a molecular weight of approximately 408.31 g/mol. The compound contains three key functional groups:
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A bromobenzyl moiety,
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A dioxidotetrahydrothiophene ring,
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A 4-methylbenzamide core.
Structural Details
The structure of the compound includes:
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Bromobenzyl Group: A benzene ring substituted with a bromine atom at the meta position, enhancing its electrophilic properties.
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Dioxidotetrahydrothiophene Ring: A sulfur-containing heterocyclic ring with two oxygen atoms contributing to its electron-withdrawing nature.
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4-Methylbenzamide Core: A benzamide group substituted with a methyl group at the para position, which can influence its lipophilicity and pharmacokinetic properties.
The compound's structure is depicted as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H18BrNO3S |
| Molecular Weight | 408.31 g/mol |
| Functional Groups | Bromobenzyl, dioxidotetrahydrothiophene, benzamide |
| SMILES Notation | C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)C |
Synthesis and Characterization
The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide likely involves:
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Formation of the bromobenzyl intermediate: Utilizing bromination reactions on benzyl derivatives.
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Coupling with dioxidotetrahydrothiophene: Reacting a thiophene derivative with oxidizing agents to introduce sulfone groups.
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Amidation Reaction: Combining the bromobenzyl and dioxidotetrahydrothiophene intermediates with 4-methylbenzoic acid or its derivatives under suitable conditions.
Characterization techniques for this compound include:
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Nuclear Magnetic Resonance (NMR): Proton (H) and carbon (C) spectra to confirm structural connectivity.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups through characteristic absorption bands.
Potential Applications
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:
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Antimicrobial Properties: The bromine atom and sulfone group may enhance interactions with microbial enzymes, leading to potential antibacterial or antifungal activity.
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Anticancer Potential: Structural analogs have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
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Anti-inflammatory Activity: The amide group can interact with enzymes like cyclooxygenase (COX), reducing inflammation.
Biological Evaluation
While specific biological data for this compound is unavailable, related compounds have been evaluated for:
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Antimicrobial Activity: Using turbidimetric methods against Gram-positive and Gram-negative bacteria.
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Cytotoxicity Assays: Testing against human cancer cell lines using methodologies like Sulforhodamine B (SRB) assays.
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Molecular Docking Studies: Simulating interactions with target proteins to predict binding affinity and activity.
Research Findings on Analogous Compounds
Studies on structurally related molecules reveal:
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Enhanced activity due to halogenation (e.g., bromine substitution).
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Improved metabolic stability from sulfone groups.
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Favorable pharmacokinetics influenced by methyl substitutions on aromatic rings.
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